3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline
Description
3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline (CAS: 1279206-98-2) is a substituted aniline derivative featuring a 1,2,4-triazole ring system. The compound is characterized by a neopentyl (2,2-dimethylpropyl) substituent at the 5-position of the triazole ring and a 3-chloroaniline moiety linked via an ethyl spacer. This structural configuration confers unique steric and electronic properties, making it a candidate for pharmaceutical or agrochemical applications. The neopentyl group enhances lipophilicity and metabolic stability, while the chloro substituent on the aniline ring may influence binding interactions with biological targets .
Properties
Molecular Formula |
C15H21ClN4 |
|---|---|
Molecular Weight |
292.81 g/mol |
IUPAC Name |
3-chloro-N-[2-[5-(2,2-dimethylpropyl)-1H-1,2,4-triazol-3-yl]ethyl]aniline |
InChI |
InChI=1S/C15H21ClN4/c1-15(2,3)10-14-18-13(19-20-14)7-8-17-12-6-4-5-11(16)9-12/h4-6,9,17H,7-8,10H2,1-3H3,(H,18,19,20) |
InChI Key |
XTMSOYRKSHZCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC(=NN1)CCNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline typically involves the formation of the triazole ring followed by the introduction of the aniline and chloro groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The neopentyl group can be introduced via alkylation reactions. The final step involves the chlorination of the aniline derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the aniline group.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemistry: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their pharmacological and pesticidal activities. Below is a comparative analysis with structurally related compounds:
Key Comparative Insights:
Substituent Effects on Bioactivity: The trifluoromethyl group in the benzamide derivative () enhances metabolic stability and electron-withdrawing effects, improving target binding. Chloro vs.
Synthetic Accessibility :
- Compounds with sulfanyl linkages (e.g., ) often require multi-step thiol-alkylation reactions, whereas the target compound’s ethyl spacer simplifies synthesis via nucleophilic substitution or reductive amination .
Application-Specific Design :
- Phosphorothioate triazoles like triazophos () are optimized for pesticidal activity through cholinesterase inhibition. In contrast, the target compound’s aniline-triazole scaffold is more suited for pharmaceutical applications, such as kinase or receptor modulation .
Elemental Analysis Consistency: Minor deviations in elemental analysis (e.g., vs. ) highlight challenges in synthesizing high-purity triazole derivatives, likely due to hygroscopicity or residual solvents.
Biological Activity
3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline is an organic compound notable for its complex structure, which includes a chloro group, an aniline moiety, and a triazole ring. This compound has garnered attention in medicinal and agricultural chemistry due to its potential biological activities and applications in drug development and pest control.
Chemical Structure
The molecular formula of 3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline is , and it can be represented as follows:
Biological Activity
The biological activity of 3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline can be categorized into various mechanisms and interactions with biological targets. This section will explore its antimicrobial, antifungal, anticancer properties, and its mechanism of action.
Antimicrobial Activity
Research indicates that compounds with triazole rings often exhibit significant antimicrobial properties. The presence of the chloro group and the neopentyl side chain in this compound may enhance its hydrophobic characteristics, potentially improving its interaction with microbial membranes.
Case Study: Antifungal Activity
A study conducted on triazole derivatives revealed that compounds similar to 3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline displayed potent antifungal activity against various strains of fungi. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.
Anticancer Properties
The anticancer potential of triazole derivatives is well-documented. The unique structure of 3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline may allow it to interfere with cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest. Further research is needed to establish specific pathways affected by this compound.
The mechanism through which 3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline exerts its biological effects likely involves:
- Enzyme Inhibition : The triazole ring can interact with metal ions in enzymes, inhibiting their activity.
- Receptor Modulation : It may bind to specific receptors involved in cellular signaling pathways.
- Membrane Interaction : The hydrophobic neopentyl group enhances membrane penetration and interaction.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds can shed light on the unique properties of 3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Ethyl-1H-1,2,4-triazole | Ethyl group instead of neopentyl | Lower hydrophobicity |
| 4-Chloroaniline | Similar aniline structure | No triazole ring |
| 1H-Pyrazole derivatives | Pyrazole instead of triazole | Different pharmacological profile |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
